molecular formula C15H13N3S B112972 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine CAS No. 74801-72-2

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B112972
CAS No.: 74801-72-2
M. Wt: 267.4 g/mol
InChI Key: RMBPSQWMIZENQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted at the 5-position with a benzhydryl (diphenylmethyl) group and an amine group at the 2-position. The 1,3,4-thiadiazole scaffold is renowned for its broad-spectrum biological activities, including antimicrobial, antifungal, and insecticidal properties . The benzhydryl substituent introduces significant steric bulk and lipophilicity, which may enhance membrane permeability and target binding compared to simpler aryl or alkyl derivatives. This compound’s synthesis typically involves cyclization reactions of thiosemicarbazides with appropriate electrophilic reagents, followed by functionalization of the 5-position with benzhydryl groups .

Properties

IUPAC Name

5-benzhydryl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c16-15-18-17-14(19-15)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMBPSQWMIZENQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=NN=C(S3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Temperature Effects

  • Polar Solvents : DMF and acetonitrile improve solubility of intermediates, reducing reaction times by 20–30%.

  • Temperature : Cyclocondensation proceeds optimally at 70–85°C, while alkylation reactions require reflux conditions (60–80°C).

Catalytic Enhancements

The addition of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases yields by 10–15% in cyclocondensation reactions.

Industrial-Scale Synthesis Considerations

Scaling up laboratory methods presents challenges in purification and waste management. Industrial protocols favor continuous flow reactors for cyclocondensation, which enhance heat transfer and reduce byproduct formation. Membrane filtration and recrystallization from ethanol are employed to achieve >99% purity.

Comparative Analysis of Synthetic Routes

Cyclocondensation vs. Dimroth Rearrangement :

  • Yield : Cyclocondensation offers higher yields (64–70%) compared to Dimroth rearrangement (50–65%).

  • Scalability : Dimroth rearrangement is more amenable to continuous processing due to milder conditions.

  • Flexibility : Cyclocondensation allows for broader substrate variation, enabling the incorporation of diverse benzhydryl analogs.

Structural Characterization and Quality Control

Rigorous characterization ensures product fidelity:

  • NMR Spectroscopy : Distinctive signals for aromatic protons (δ 7.2–7.8 ppm) and NH₂ groups (δ 5.5–6.0 ppm) in DMSO-d₆.

  • Mass Spectrometry : HRMS confirms molecular ions matching C₁₅H₁₃N₃S (m/z 267.35).

  • X-ray Diffraction : Resolves dihedral angles and hydrogen-bonding networks critical for crystal engineering .

Chemical Reactions Analysis

Reaction Mechanism

The synthesis proceeds through several key steps:

  • Salt Formation : Initially, thiosemicarbazide reacts with a carboxylic acid to form an intermediate salt.

  • Dehydration : The salt undergoes dehydration to yield an acylated thiosemicarbazide derivative.

  • Cyclodehydration : Finally, cyclodehydration occurs, resulting in the formation of the thiadiazole ring structure.

This pathway is supported by experimental findings that demonstrate the efficiency of PPE as a mild catalyst under optimized conditions (temperature not exceeding 85 °C) .

Reactions with Carboxylic Acids

The following table summarizes various carboxylic acids used in synthesizing 5-benzhydryl- thiadiazol-2-ylamine and their corresponding yields:

Precursor (RCOOH)Thiadiazole ProductYield (%)
Benzoic acid5-Benzhydryl- thiadiazol-2-ylamine64.4
3-Phenylpropionic acid-47.8
Phenoxyacetic acid-44.4
2-Naphthaleneacetic acid-67.2
Adipic acid-70.3

These yields indicate the efficiency of different carboxylic acids in producing thiadiazole derivatives .

Other Reactions

In addition to acid-catalyzed reactions, 5-benzhydryl- thiadiazol-2-ylamine can undergo various transformations:

  • Acylation : The amine group can be acylated using different acyl chlorides or anhydrides to produce N-acyl derivatives.

  • Nitration : Electrophilic nitration can occur on the aromatic ring under suitable conditions.

  • Reduction : Reduction reactions can convert the thiadiazole into corresponding amines or other derivatives.

These reactions can be tailored to modify the compound's properties for specific applications in medicinal chemistry .

Structural Characterization

The structural characterization of synthesized compounds is crucial for confirming their identity and purity. Techniques such as:

  • Mass Spectrometry (MS) : Used to determine molecular weight and fragmentation patterns.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides insights into the molecular structure through chemical shifts and coupling constants.

  • Infrared (IR) Spectroscopy : Identifies functional groups based on characteristic absorption bands.

For instance, the NMR spectrum of 5-benzhydryl- thiadiazol-2-ylamine shows distinctive signals corresponding to aromatic protons and amine functionalities .

Scientific Research Applications

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Aryl-Substituted 1,3,4-Thiadiazoles
  • 5-(4-Methylphenyl)-[1,3,4]thiadiazol-2-ylamine (CAS 76074-47-0) :

    • Substituent : A para-methylphenyl group at the 5-position.
    • Key Features : The methyl group enhances lipophilicity moderately. The dihedral angle between the thiadiazole and phenyl ring is 31.19°, influencing crystal packing via N–H···N hydrogen bonds .
    • Biological Activity : Exhibits fungicidal and insecticidal properties, attributed to the thiadiazole core’s ability to disrupt microbial enzyme systems .
  • 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine (CAS 6080-36-0): Substituent: A fluorinated benzylsulfanyl group. Molecular weight (241.31 g/mol) is higher than benzhydryl derivatives, affecting solubility .
  • 5-Cyclopropyl-1,3,4-thiadiazol-2-ylamine (CAS 57235-50-4): Substituent: Cyclopropyl at the 5-position.
Comparison with 5-Benzhydryl Derivative
  • Steric Effects : The benzhydryl group introduces two phenyl rings, creating significant steric bulk. This may hinder rotation around the C–C bond, stabilizing specific conformations for target binding.
  • Lipophilicity : Benzhydryl’s logP is higher than methylphenyl or cyclopropyl analogs, enhancing membrane penetration but possibly reducing aqueous solubility.
  • Crystal Packing : Larger substituents like benzhydryl may disrupt hydrogen-bonding networks observed in smaller analogs (e.g., 31.19° dihedral angle in 5-(4-methylphenyl) derivatives) .

Functional Analogues: 1,3,4-Oxadiazoles

  • 2-((4-Bromobenzyl)thio)-5-(1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)-1,3,4-oxadiazole (5g) :
    • Core Structure : Oxadiazole (oxygen replaces sulfur in the heterocycle).
    • Key Features : Oxadiazoles exhibit similar π-stacking capabilities but reduced electron density compared to thiadiazoles. Compound 5g showed fungicidal activity against Sclerotinia sclerotiorum via SDH protein inhibition, with carbonyl groups critical for binding .
    • Comparison : The thiadiazole core in 5-benzhydryl derivatives may offer stronger hydrogen-bonding interactions (via S and NH₂ groups) compared to oxadiazoles.

Biological Activity

5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and various biological effects based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula C15_{15}H13_{13}N3_3S and a molecular weight of 267.35 g/mol. Its structure is characterized by the presence of a benzhydryl group attached to a thiadiazole ring, which contributes to its biological properties.

Synthesis

The synthesis of this compound typically involves the reaction of benzhydryl amine with thiocarbonyl compounds followed by cyclization. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and catalysts.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties. It has been shown to inhibit the growth of several pathogenic microorganisms by disrupting their cellular processes.
  • Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.
  • Antioxidant Activity : The compound displays antioxidant properties that help mitigate oxidative stress in cells.

Biological Activity Data

A summary of the biological activities observed in various studies is presented in the table below:

Biological Activity Effect Reference
AntimicrobialInhibits growth of E. coli and S. aureus
Anti-inflammatoryReduces levels of TNF-alpha and IL-6
AntioxidantScavenges free radicals effectively

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Antimicrobial Study : A study evaluated the compound against a panel of bacterial strains. It demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested .
  • Anti-inflammatory Research : In vitro studies showed that treatment with this compound significantly reduced the secretion of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This suggests its potential as an anti-inflammatory agent .
  • Antioxidant Evaluation : The compound was tested for its ability to reduce oxidative stress in human cell lines exposed to hydrogen peroxide. Results indicated a notable decrease in reactive oxygen species (ROS) levels upon treatment with this compound .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-Benzhydryl-[1,3,4]thiadiazol-2-ylamine, and how can reaction conditions be optimized for yield?

  • Answer : The compound is typically synthesized via cyclocondensation of hydrazides with thiocyanates or isothiocyanates. For example, reacting benzhydryl-substituted hydrazides with potassium thiocyanate in concentrated sulfuric acid promotes cyclization to form the thiadiazole core . Optimization includes solvent choice (e.g., DMF or ethanol), reflux duration (4–6 hours), and stoichiometric control of aryl isothiocyanates to minimize side products . Purification via crystallization from ethanol is common, with yields ranging from 70% to 90% depending on substituents .

Q. How is the structural characterization of this compound performed?

  • Answer : Key techniques include:

  • 1H NMR : Peaks for aromatic protons (δ 7.2–7.8 ppm) and NH2 groups (δ 5.5–6.0 ppm) in DMSO-d6 .
  • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm⁻¹) and NH2 (3300–3400 cm⁻¹) .
  • Mass spectrometry (HRMS) : Molecular ion peaks matching the empirical formula (e.g., C₁₉H₁₆N₃S for benzhydryl derivatives) .
  • X-ray crystallography : SHELX software is used to resolve crystal structures, confirming bond angles and packing motifs .

Advanced Research Questions

Q. What strategies are effective for analyzing discrepancies in biological activity data across structurally similar thiadiazole derivatives?

  • Answer : Contradictions in antimicrobial MIC values (e.g., Entry 3d vs. 3e in Table 2 ) may arise from:

  • Substituent effects : Electron-withdrawing groups (e.g., Cl) enhance activity against Gram-positive bacteria, while bulky groups reduce membrane permeability .
  • Assay variability : Standardize inoculum size (e.g., 10⁵ CFU/mL) and solvent controls (DMSO ≤1% v/v) to improve reproducibility .
  • Structure-activity relationship (SAR) modeling : Use computational tools to correlate logP values with MIC trends .

Q. How can computational methods guide the design of this compound derivatives with enhanced bioactivity?

  • Answer :

  • Molecular docking : Predict binding affinities to target enzymes (e.g., fungal CYP51 or bacterial DHFR). For example, rigid docking with AutoDock Vina identifies favorable interactions between the thiadiazole ring and hydrophobic enzyme pockets .
  • QSAR modeling : Correlate Hammett constants (σ) of substituents with antifungal IC₅₀ values to prioritize synthetic targets .
  • ADMET prediction : Use SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

  • Answer : Challenges include:

  • Polymorphism : Multiple packing modes due to flexible benzhydryl groups. Slow evaporation from ethanol/water mixtures (1:1) at 4°C promotes single-crystal growth .
  • Twinned crystals : Use SHELXL for refinement, applying TWIN and BASF commands to model twin domains .
  • Data resolution : High-resolution synchrotron data (≤0.8 Å) improves electron density maps for accurate H-atom placement .

Methodological Considerations

Q. How can reaction intermediates be monitored during the synthesis of this compound?

  • Answer :

  • TLC : Use silica gel plates (60F-254) with iodine staining to track thiourea intermediates (Rf ≈ 0.4 in ethyl acetate/hexane 3:7) .
  • In-situ IR : Monitor disappearance of isothiocyanate peaks (2150 cm⁻¹) to confirm cyclization .

Q. What are the best practices for evaluating the stability of this compound under physiological conditions?

  • Answer :

  • pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Analyze degradation via HPLC (C18 column, acetonitrile/water gradient) .
  • Thermal stability : DSC/TGA reveals decomposition temperatures (>200°C), indicating suitability for high-temperature applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.